molecular formula C13H13ClO3 B6276200 3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2763750-90-7

3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No. B6276200
CAS RN: 2763750-90-7
M. Wt: 252.7
InChI Key:
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Description

3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid, also known as 3-Methyl-4-chlorophenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid, is a cyclic carboxylic acid that was first synthesized in the 1950s. It is an important organic molecule with a wide range of applications in scientific research and industrial production. 1.1]hexane-4-carboxylic acid, its scientific research applications, the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acidhlorophenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a substrate in enzymatic reactions. It is also used in the synthesis of pharmaceuticals, in the preparation of polymeric materials, and in the synthesis of various other organic compounds.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acidhlorophenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is not well understood. However, it is thought to act as an electron acceptor, possibly by forming a resonance-stabilized anion. It is also thought to act as a Lewis acid, which can interact with electron-rich molecules and form complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acidhlorophenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid are not well understood. However, it has been shown to have some effects on enzymes, such as the inhibition of the enzyme acetylcholinesterase. It has also been shown to have some effects on the absorption of other molecules, such as the inhibition of the absorption of the drug diclofenac.

Advantages and Limitations for Lab Experiments

The main advantage of 3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acidhlorophenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid for laboratory experiments is its relatively low cost and availability. It is also relatively easy to synthesize and store, making it an ideal reagent for many laboratory experiments. However, it is important to note that 3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acidhlorophenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a relatively unstable compound, and can be easily degraded by light and heat.

Future Directions

Future research on 3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acidhlorophenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid could focus on the development of more efficient and cost-effective synthesis methods. Additionally, further research could be done to better understand the biochemical and physiological effects of this compound, and to identify new applications for it. Finally, further research could be conducted to identify new catalysts and reagents that could be used in the synthesis of 3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acidhlorophenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acidhlorophenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can be achieved through a two-step process. The first step involves the synthesis of a 4-chlorophenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid ester. This is done by reacting 4-chlorophenol with ethyl bromoacetate in the presence of a base, such as sodium hydroxide, to form a 4-chlorophenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid ester. The second step involves the conversion of the ester to the acid. This is done by treating the ester with hydrochloric acid in the presence of a catalyst, such as p-toluenesulfonic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-chlorobenzaldehyde", "methyl cyclohexanecarboxylate", "sodium methoxide", "methyl iodide", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "water", "ethyl acetate", "hexane" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde and methyl cyclohexanecarboxylate in the presence of sodium methoxide to form 3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid methyl ester.", "Step 2: Methylation of the carboxylic acid group in the presence of methyl iodide and sodium hydroxide to form the corresponding methyl ester.", "Step 3: Hydrolysis of the methyl ester using sulfuric acid to form the carboxylic acid.", "Step 4: Neutralization of the carboxylic acid with sodium bicarbonate to form the sodium salt of the carboxylic acid.", "Step 5: Acidification of the sodium salt with sulfuric acid to form the target compound, 3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid.", "Step 6: Purification of the target compound by recrystallization from a mixture of ethyl acetate and hexane." ] }

CAS RN

2763750-90-7

Product Name

3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Molecular Formula

C13H13ClO3

Molecular Weight

252.7

Purity

95

Origin of Product

United States

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